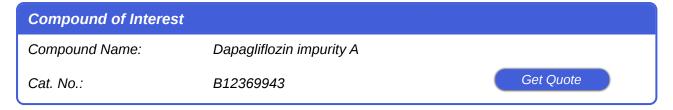


An In-Depth Technical Guide to Dapagliflozin Impurity A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dapagliflozin Impurity A**, a key process-related impurity associated with the synthesis of the anti-diabetic drug Dapagliflozin. This document outlines its chemical properties, analytical methodologies for its identification and quantification, and available information on its synthesis and biological significance.

Chemical Data and Identification

Dapagliflozin Impurity A is recognized by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) under the CAS number 1807632-95-6. It is also commonly referred to as Dapagliflozin USP Related Compound A or Dapagliflozin 4-Bromo Analog.[1][2]

Table 1: Chemical Data for Dapagliflozin Impurity A



Parameter	Value	Reference
CAS Number	1807632-95-6	[1][2]
IUPAC Name (EP)	(1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol	[1][2]
IUPAC Name (USP)	(2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol	[1][2]
Synonyms	Dapagliflozin USP Related Compound A, Dapagliflozin 4- Bromo Analog, 4-Deschloro-4- bromo Dapagliflozin	[3][4]
Molecular Formula	C21H25BrO6	[3][4]
Molecular Weight	453.32 g/mol	[3][4]
Physical State	Solid	
SMILES	O[C@H]1INVALID-LINKO INVALID-LINKINVALID- LINK[C@@H]1O	[2]

Synthesis of Dapagliflozin Impurity A

The synthesis of **Dapagliflozin Impurity A** is primarily a result of process-related variations in the manufacturing of Dapagliflozin. While specific, detailed public-domain synthesis protocols for isolating this impurity are scarce, a patented method for producing dapagliflozin impurities in general involves using D-glucose as a starting material.[5] The process includes steps of aldehyde group protection, benzyl group addition, ethanethiol removal, condensation, and subsequent debenzylation to yield various dapagliflozin-related substances.[5] The formation of the 4-bromo analog instead of the 4-chloro compound (Dapagliflozin) would likely involve the use of a brominated starting material in the synthesis cascade.



Experimental Protocols for Analysis

The identification and quantification of **Dapagliflozin Impurity A** are critical for the quality control of Dapagliflozin active pharmaceutical ingredient (API) and its formulations. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

High-Performance Liquid Chromatography (HPLC) Method

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of Dapagliflozin and its related impurities, including Impurity A.

Table 2: HPLC Method Parameters for the Analysis of Dapagliflozin Impurity A

Parameter	Specification	
Column	Chiralcel OJ-3R (150 mm x 4.6 mm, 3 μm)	
Mobile Phase A	Water:Acetonitrile (95:5 v/v)	
Mobile Phase B	Acetonitrile:Water (95:5 v/v)	
Gradient Program	A time-based gradient elution is employed.	
Flow Rate	1.0 mL/min	
Column Temperature	40°C	
Detector Wavelength	227 nm	
Injection Volume	10 μL	
Diluent	A mixture of water and acetonitrile.	

Preparation of Solutions:

• Standard Solution: A stock solution of **Dapagliflozin Impurity A** is prepared in the diluent at a concentration of approximately 0.0075 mg/mL. Working standard solutions are prepared by further dilution of the stock solution.



- System Suitability Solution: A solution containing Dapagliflozin Propanediol monohydrate standard and known impurities is prepared to ensure the chromatographic system is performing adequately.
- Sample Solution: A solution of the Dapagliflozin sample to be tested is prepared in the diluent at a suitable concentration.

Other Analytical Techniques

In addition to HPLC, other analytical methods are used for the structural characterization and confirmation of **Dapagliflozin Impurity A**, typically by suppliers of the reference standard. These include:

- Mass Spectrometry (MS): To confirm the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.
- Infrared (IR) Spectroscopy: To identify functional groups.

Reference material suppliers provide a comprehensive Certificate of Analysis (CoA) that includes data from these techniques.[4]

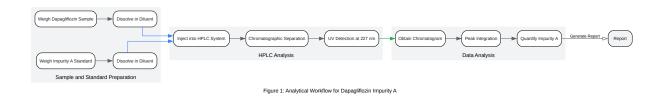
Biological Activity and Signaling Pathways

Currently, there is a lack of specific publicly available information on the biological activity, pharmacology, or toxicology of **Dapagliflozin Impurity A**. As a process-related impurity, its presence in the final drug product is strictly controlled to be within acceptable limits set by regulatory agencies to ensure patient safety.[6] General toxicological assessments of dapagliflozin and its degradation products have been conducted, but specific studies on the 4-bromo analog are not widely reported.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of **Dapagliflozin Impurity A** in a drug substance or product.





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Figure 1: Analytical Workflow for Dapagliflozin Impurity A.

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